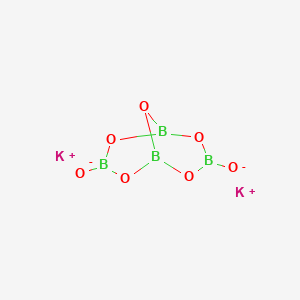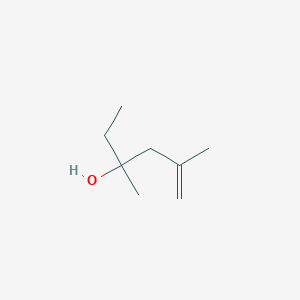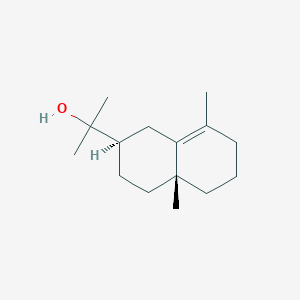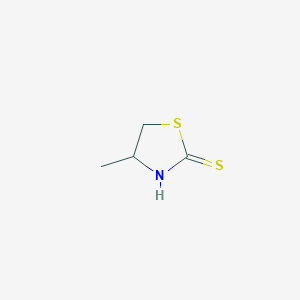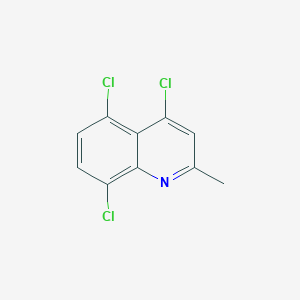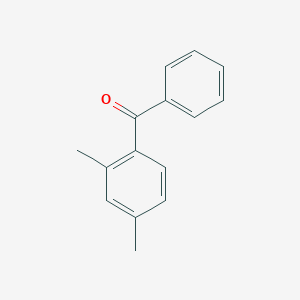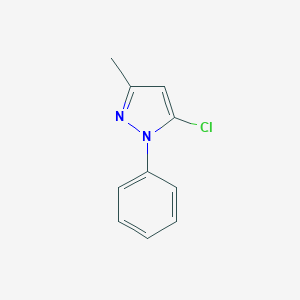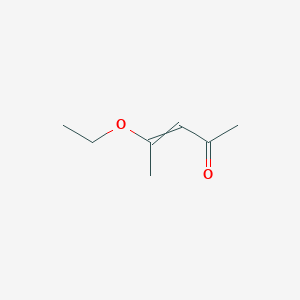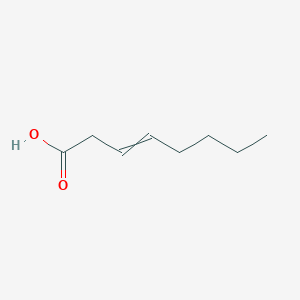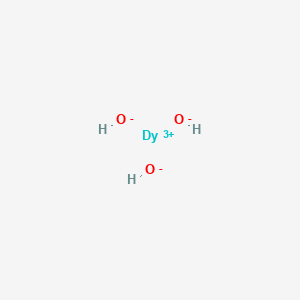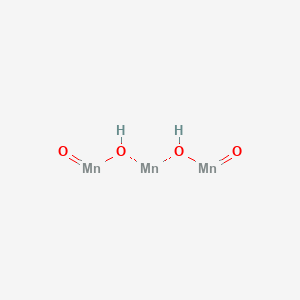
Trimanganese tetraoxide
Übersicht
Beschreibung
Trimanganese tetraoxide (Mn3O4) is an inorganic compound composed of three manganese (Mn) atoms and four oxygen (O) atoms. It is a yellow-brown solid that is insoluble in water and has a melting point of 890°C (1,634°F). Mn3O4 has a variety of applications in the fields of science and technology, ranging from catalysts in chemical reactions to the production of advanced materials.
Wissenschaftliche Forschungsanwendungen
Energy Storage and Supercapacitors :
- Mn3O4 nanoframeworks show high specific capacity and excellent capacity retention in supercapacitors, making them potential electrode materials for asymmetric supercapacitors (Li et al., 2019).
- Mn3O4 nanoparticles combined with activated carbonitride enhance electrical conductivity and stability, significantly improving supercapacitor performance (Zhou et al., 2019).
Material Science :
- Sphere-like Mn3O4 nanoparticles can be grown on silk fiber, offering potential applications in textile technology (Khanjani & Morsali, 2013).
- Carbon-coated Mn3O4 octahedra demonstrate enhanced performance as negative-electrode materials in lithium-ion batteries, offering high reversible capacity and good cycling performance (Cao et al., 2015).
Environmental Applications :
- Mn3O4-Ag nanocomposites, varying in morphology, show high sensitivity to ethanol and other volatile organic compounds, suggesting applications in hazardous material detection (Rahaman et al., 2017).
- Mn3O4 coatings on Ni-coated steel are used for improving corrosion resistance, which is significant in various industrial applications (Zhu et al., 2019).
Additional Applications :
- Mn3O4 nanoparticles have been synthesized for various applications, demonstrating good electrical conductivity and potential for use in electronic devices (Dhaouadi et al., 2010).
- Mn3O4 functionalized fibrous porous silica microspheres have shown excellent adsorption capacities, useful for removing dyes from aqueous solutions (Tian et al., 2015).
Wirkmechanismus
Target of Action
Manganese(II,III) oxide primarily targets various biochemical processes in the environment. It acts as a catalyst for a range of reactions, including the oxidation of methane and carbon monoxide, the decomposition of NO, the reduction of nitrobenzene, and the catalytic combustion of organic compounds .
Mode of Action
Manganese(II,III) oxide interacts with its targets through oxidation and reduction reactions. The compound is present in two oxidation states, +2 and +3 . The oxidation of Mn(II) to Mn(III/IV) (hydr)oxides includes both abiotic and microbially-mediated processes .
Biochemical Pathways
Manganese(II,III) oxide affects several biochemical pathways. Most natural manganese oxides are produced through the Mn(II) oxidation process driven by microbes . The Mn(II) oxidation ability has been found in a diverse group of bacteria, fungus, and algae . Both directly enzymatic or indirectly abiotic Mn(II) oxidation processes were found in these organisms .
Pharmacokinetics
The pharmacokinetics of manganese compounds are complex and depend on the specific compound and the route of exposure . Manganese in the blood is found as Mn(III) bound to binding sites for Fe(III) on transferrin or as Mn(II) bound to other serum proteins . The vast majority of manganese leaves the blood quickly and is accumulated in various organs or excreted .
Result of Action
The result of the action of Manganese(II,III) oxide is the formation of Mn(III/IV) (hydr)oxides . These oxides are among the most reactive mineral phases in the environment . They have high oxidative reactivity and strong absorption capacity for many emerging pollutants .
Action Environment
The action of Manganese(II,III) oxide is influenced by various environmental factors. The Mn(II) oxidation process is driven by microbes and varies with pH . At circumneutral pH, many microbes can facilitate faster Mn(II) oxidation than the chemical process . The ability of fungal secretomes to oxidize Mn(II) may be more widespread than previously thought .
Safety and Hazards
Trimanganese tetraoxide is non-combustible but decomposes, generating toxic fumes when strongly heated in the air . Exposure routes include inhalation, ingestion, skin and/or eye contact . Symptoms of exposure can include asthenia, insomnia, mental confusion, low-back pain, vomiting, malaise (vague feeling of discomfort), lassitude (weakness, exhaustion), kidney damage, and pneumonitis .
Zukünftige Richtungen
The global Trimanganese Tetraoxide market was valued at US$ million in 2023 and is projected to reach US$ million by 2030, at a CAGR of % during the forecast period . It is being used in the production of manganese, zinc, iron Soft Magnetic Ferrite, magnetic cores, magnetic disks and magnetic tapes for storing information in electronic computers, Transformers and high-quality inductors for telephones, television flyback transformers, magnetic heads for magnetic recording, magnetic amplifiers, saturable inductors, antenna rods, etc .
Biochemische Analyse
Cellular Effects
Trimanganese tetraoxide has been found to have significant effects on various types of cells. For instance, it has been used in tumor diagnosis and therapy . The exact mechanisms of how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules
Metabolic Pathways
It’s known that the compound is involved in various oxidation states
Eigenschaften
IUPAC Name |
manganese(2+);manganese(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mn.4O/q+2;2*+3;4*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXOQTHCXRZUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+3].[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mn3O4 | |
| Record name | MANGANESE OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | manganese(II,III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(II,III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.812 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Water or Solvent Wet Solid; Other Solid, BROWN-TO-BLACK CRYSTALLINE POWDER., Brownish-black powder. [Note: Fumes are generated whenever manganese oxides are heated strongly in air.] | |
| Record name | Manganese oxide (Mn3O4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | MANGANESE OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Manganese tetroxide (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Solubility in water: none, Insoluble | |
| Record name | MANGANESE OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Manganese tetroxide (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
4.8 g/cm³, 4.88 | |
| Record name | MANGANESE OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Manganese tetroxide (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) | |
| Record name | Manganese tetroxide (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS RN |
1317-35-7 | |
| Record name | Manganese oxide (Mn3O4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimanganese tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANOMANGANIC OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70N6PQL9JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MANGANESE OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Manganese oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/OPDA818.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
1564 °C, 2847 °F | |
| Record name | MANGANESE OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Manganese tetroxide (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

